molecular formula C13H23N3O2S B5881847 Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate

Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate

Cat. No.: B5881847
M. Wt: 285.41 g/mol
InChI Key: GJCOHMROXFFGMN-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₃N₃O₂S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with cyclopentyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Piperazine and cyclopentyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Procedure: Piperazine is dissolved in the solvent, and cyclopentyl isothiocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours to ensure complete conversion.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 1-piperazinecarboxylate: A simpler derivative with different functional groups.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative with an ethoxy group, used in similar applications.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with distinct biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(cyclopentylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-2-18-13(17)16-9-7-15(8-10-16)12(19)14-11-5-3-4-6-11/h11H,2-10H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCOHMROXFFGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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